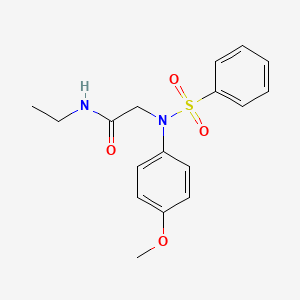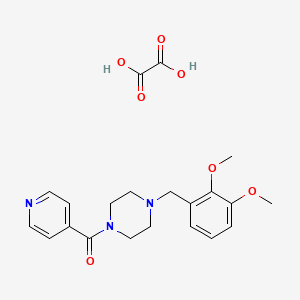
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MDL-100,907, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the pharmaceutical company Merck & Co. Since then, MDL-100,907 has been extensively studied for its potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder.
Mécanisme D'action
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide works by blocking the activity of the dopamine D4 receptor. This receptor is thought to play a role in regulating the release of dopamine in the brain, which is important for mood, motivation, and reward. By blocking the activity of this receptor, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide are still being studied. However, it is thought that the drug may help to regulate dopamine release in the brain, which could have a positive effect on mood, motivation, and reward. Additionally, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation is that N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is in studying the drug's potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder. Additionally, researchers may continue to study the biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to better understand how it works in the brain. Finally, researchers may also investigate new synthesis methods for N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to make it more soluble and easier to administer in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form 4-methylquinoline-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 3-amino-1,2,3,4-tetrahydroquinoline to form N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is thought to play a role in several psychiatric disorders, including schizophrenia and bipolar disorder. N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to be a highly selective antagonist of the dopamine D4 receptor, with little or no activity at other dopamine receptor subtypes.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-8-10-15(11-9-13)18-17(20)19-12-4-6-14-5-2-3-7-16(14)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCFQQOXUULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)